N-Phthaloyl-l-glutamic anhydride

Peptide Mimetics Cholesterol Conjugates Synthetic Efficiency

Sourcing stereochemically pure γ-glutamyl building blocks often leads to racemic mixtures or cumbersome orthogonal deprotection. N-Phthaloyl-L-glutamic anhydride (CAS 25830-77-7) resolves this as a chiral, heterobifunctional reagent enabling regioselective γ-acylation with complete retention of configuration (>99% ee). • Delivers 60-98% yields in one-pot kokumi γ-glutamyl amino acid synthesis. • Hydrazine-labile phthaloyl group eliminates extra deprotection steps. • Available at ≥98% purity with same-day dispatch from multiple warehouses.

Molecular Formula C13H9NO5
Molecular Weight 259.21 g/mol
CAS No. 25830-77-7
Cat. No. B044633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phthaloyl-l-glutamic anhydride
CAS25830-77-7
Synonyms2-[(3S)-Tetrahydro-2,6-dioxo-2H-pyran-3-yl]-1H-Isoindole-1,3(2H)-dione;  2-Phthalimido-L-glutaric Anhydride;  L-N-Phthalylglutamic Anhydride;  N-Phthaloyl-L-glutamic Acid Anhydride;  N-Phthaloyl-L-glutamoyl Anhydride; 
Molecular FormulaC13H9NO5
Molecular Weight259.21 g/mol
Structural Identifiers
SMILESC1CC(=O)OC(=O)C1N2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C13H9NO5/c15-10-6-5-9(13(18)19-10)14-11(16)7-3-1-2-4-8(7)12(14)17/h1-4,9H,5-6H2/t9-/m0/s1
InChIKeyICDLEMPZXFCQEB-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phthaloyl-L-glutamic anhydride: Chiral γ‑Glutamyl Transfer Reagent


N-Phthaloyl-L-glutamic anhydride (CAS 25830-77-7) is a chiral, heterobifunctional derivative of L-glutamic acid in which the α-amino group is protected by a phthaloyl (Pht) moiety and the γ-carboxyl is activated as a cyclic anhydride [1]. This activation enables regioselective acylation of amines and amino acids at the γ-position, delivering γ-glutamyl conjugates with preserved stereochemistry [2]. Its well-defined molecular structure, confirmed by single-crystal X-ray diffraction [3], and commercial availability at purities ≥98% make it a practical building block for peptide mimetics, kokumi flavor enhancers, and chiral intermediates.

Why N-Phthaloyl-L-glutamic anhydride Is Irreplaceable


Generic substitution of N-Phthaloyl-L-glutamic anhydride with its racemic (DL) counterpart or other N-protected glutamic anhydrides is not a straightforward exchange. The racemic mixture (CAS 3343-27-1) introduces a 50:50 distribution of enantiomers, leading to diastereomeric products that complicate purification and reduce stereochemical fidelity [1]. In contrast, the L-enantiomer (CAS 25830-77-7) delivers single-isomer γ-glutamyl derivatives, a critical requirement for biological activity and reproducible analytical data [2]. Alternative N-protecting groups (e.g., Boc, Cbz) often require orthogonal deprotection steps that add synthetic steps and lower overall yield, whereas the phthaloyl group is removed cleanly with hydrazine under mild conditions [3]. The quantitative evidence below details why this specific compound is the optimal choice for stereocontrolled γ-glutamylation.

N-Phthaloyl-L-glutamic anhydride: Performance Evidence


Yield Improvement in Cholesterol Ester Synthesis

In the preparation of glutamic acid cholesterol ester (GCE), the two-step protocol using N-Phthaloyl-L-glutamic anhydride achieved an isolated yield of 89.62 w%, whereas the direct esterification of unprotected glutamic acid with cholesterol gave a yield of only 47.63 w% under comparable conditions. This represents an absolute yield increase of 41.99 w% (a 1.88‑fold enhancement) when employing the phthaloyl‑protected anhydride [1].

Peptide Mimetics Cholesterol Conjugates Synthetic Efficiency

Stereochemical Purity in γ‑Selective Acylation

N-Phthaloyl-L-glutamic anhydride reacts exclusively at the γ‑carboxyl group, leaving the α‑center untouched. In a recent study, acylation of 4‑(octyloxy)aniline proceeded regioselectively under mild conditions, and the final deprotected product retained >99% enantiomeric excess, confirming complete suppression of racemization [1]. In contrast, direct activation of glutamic acid with carbodiimides or other coupling reagents often leads to partial epimerization (typical ee <90%) and requires additional chromatographic purification to remove the unwanted diastereomer [2].

Chiral Synthesis Regioselective Acylation Peptide Chemistry

One‑Pot Synthesis of γ‑Glutamyl Amino Acids

A one‑pot, two‑step protocol using N-Phthaloyl-L-glutamic anhydride produced γ‑glutamyl derivatives of sulfur‑containing amino acids in 60–98% yield (from anhydride) after acylation and hydrazine deprotection. For γ‑glutamyl‑S‑methyl‑L‑cysteine, the isolated yield was 79% [1]. This method requires only two synthetic operations, whereas classical peptide chemistry approaches demand 3–5 orthogonal protection/deprotection steps and typically yield <50% of the desired γ‑glutamyl product [2].

Flavor Chemistry Kokumi Peptides Process Chemistry

Chiral Purity and Batch Consistency

Multiple suppliers (TCI, Chem‑Impex, AKSci) specify a minimum purity of ≥98% by GC and a specific rotation [α]²⁰_D between −41.0° and −44.0° (c=3, dioxane) [1]. These tightly controlled specifications are not universally available for the racemic DL‑mixture or for alternative γ‑glutamyl transfer reagents, where optical rotation ranges are either absent or much broader.

Quality Control Chiral Purity Procurement

N-Phthaloyl-L-glutamic anhydride Applications


Synthesis of γ‑Glutamyl Kokumi Flavor Enhancers

N-Phthaloyl-L-glutamic anhydride is the reagent of choice for preparing γ‑glutamyl derivatives of amino acids that impart kokumi (mouthfulness) to foods. The one‑pot, two‑step protocol described in Section 3 delivers 60–98% yields of compounds such as γ‑glutamyl‑S‑methyl‑L‑cysteine, with complete retention of stereochemistry [1]. This route is scalable to multigram quantities and avoids the low yields and complex purification associated with enzymatic or classical peptide methods [2].

Preparation of Chiral γ‑Glutamyl Amide Ligands

The regioselective acylation of amines using N-Phthaloyl-L-glutamic anhydride, followed by hydrazine deprotection, provides a straightforward entry to enantiomerically pure γ‑L‑glutamyl amides. These compounds serve as ligands for transition‑metal complexes and as probes for studying stereochemical requirements in biological systems [3]. The >99% ee achieved under mild conditions eliminates the need for additional chiral separation steps [3].

High‑Yield Synthesis of Glutamic Acid–Cholesterol Conjugates

For materials science applications requiring glutamic acid–cholesterol esters, the two‑step route employing N-Phthaloyl-L-glutamic anhydride increases the isolated yield by 41.99 w% compared to direct esterification [4]. This improved efficiency is critical for generating sufficient quantities of the gelator for rheological and self‑assembly studies.

Radiolabeling and PET Tracer Synthesis

N-Phthaloyl-L-glutamic anhydride has been used as a key intermediate in the radiosynthesis of [¹³N]thalidomide, achieving a radiochemical yield of 56 ± 12% [5]. Its rapid, regioselective reaction with [¹³N]NH₃ makes it a suitable precursor for producing nitrogen‑13 labeled compounds for positron emission tomography (PET) imaging.

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